Methyl 6-bromo-2-oxoindoline-4-carboxylate
Overview
Description
Methyl 6-bromo-2-oxoindoline-4-carboxylate: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-oxoindoline-4-carboxylate typically involves the bromination of an indoline derivative followed by esterification. One common method includes the bromination of 2-oxoindoline-4-carboxylic acid using bromine in acetic acid, followed by methylation using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride in methanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroxy derivatives.
Oxidation: Oxidized indoline derivatives.
Scientific Research Applications
Methyl 6-bromo-2-oxoindoline-4-carboxylate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways .
Comparison with Similar Compounds
- Methyl 6-bromo-1-methyl-2-oxoindoline-4-carboxylate
- Methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate
Comparison: Methyl 6-bromo-2-oxoindoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom at the 6th position and the carbonyl group at the 2nd position make it more reactive in substitution and reduction reactions .
Properties
IUPAC Name |
methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGDRPQDRGFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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